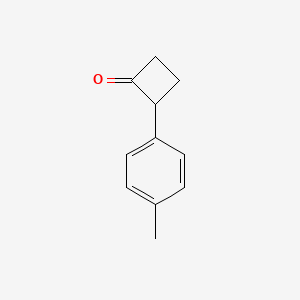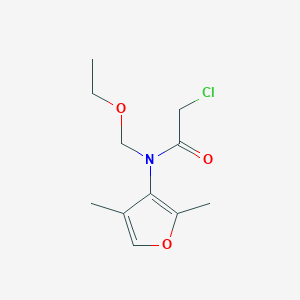
5,5'-Diazenediylbis(4-bromo-1-methyl-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Diazenediylbis(4-bromo-1-methyl-1H-pyrazole): is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a diazenediyl group (-N=N-) linking two 4-bromo-1-methyl-1H-pyrazole units. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diazenediylbis(4-bromo-1-methyl-1H-pyrazole) typically involves the following steps:
Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by bromination.
Diazotization and Coupling: The 4-bromo-1-methyl-1H-pyrazole is then subjected to diazotization using nitrous acid, followed by coupling with another molecule of 4-bromo-1-methyl-1H-pyrazole to form the diazenediyl linkage.
Industrial Production Methods: These include the use of scalable and efficient reaction conditions, such as microwave-assisted synthesis or continuous flow chemistry, to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the diazenediyl group can yield the corresponding hydrazine derivative.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidized Derivatives: Various oxidized forms of the pyrazole ring.
Hydrazine Derivatives: Products resulting from the reduction of the diazenediyl group.
Substituted Pyrazoles: Compounds with different substituents replacing the bromine atoms.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Catalysis: It can be used as a ligand in coordination chemistry and catalysis.
Biology and Medicine:
Pharmaceuticals: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Biological Probes: The compound can be used as a probe to study various biological processes due to its unique structural features.
Industry:
Mechanism of Action
The mechanism of action of 5,5’-Diazenediylbis(4-bromo-1-methyl-1H-pyrazole) is largely dependent on its structural features:
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler analog without the diazenediyl linkage.
1,3,5-Substituted Pyrazoles: Compounds with different substitution patterns on the pyrazole ring.
Uniqueness:
Diazenediyl Linkage:
Bromine Substitution: The bromine atoms offer sites for further functionalization, enhancing the compound’s versatility in synthetic chemistry.
Properties
CAS No. |
89717-69-1 |
|---|---|
Molecular Formula |
C8H8Br2N6 |
Molecular Weight |
348.00 g/mol |
IUPAC Name |
bis(4-bromo-2-methylpyrazol-3-yl)diazene |
InChI |
InChI=1S/C8H8Br2N6/c1-15-7(5(9)3-11-15)13-14-8-6(10)4-12-16(8)2/h3-4H,1-2H3 |
InChI Key |
WIONWQDGVAVWSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)N=NC2=C(C=NN2C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
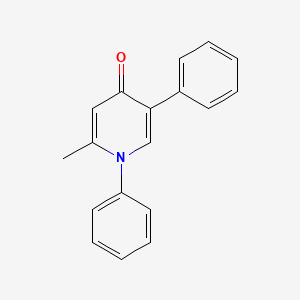
![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
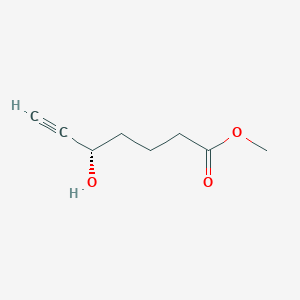

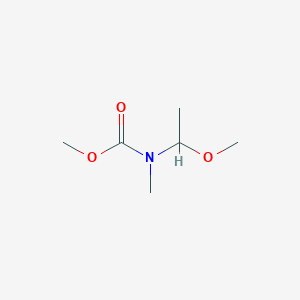
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)
